Varespladib Methyl

Description

This compound has been investigated for the treatment of Acute Coronary Syndrome. Studies showed that this compound treatment resulted in significant positive changes on lipoproteins and inflammation.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

See also: Varespladib (has active moiety).

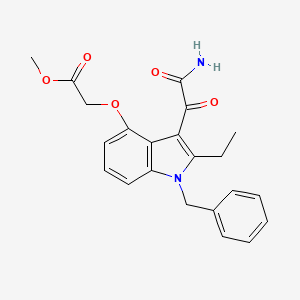

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-3-15-20(21(26)22(23)27)19-16(24(15)12-14-8-5-4-6-9-14)10-7-11-17(19)29-13-18(25)28-2/h4-11H,3,12-13H2,1-2H3,(H2,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYDOJXJUCJUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)OC)C(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938196 | |

| Record name | Methyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172733-08-3 | |

| Record name | Methyl 2-[[3-(2-amino-2-oxoacetyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl]oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172733-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Varespladib methyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Varespladib methyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05737 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARESPLADIB METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB98NBX3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Varespladib Methyl: A Technical Guide to Its Mechanism of Action in sPLA2 Inhibition

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Varespladib and its oral prodrug, Varespladib Methyl, are potent inhibitors of secretory phospholipase A2 (sPLA2), a class of enzymes pivotal to inflammatory processes and a key component of many snake venoms. Originally developed for inflammatory conditions such as acute coronary syndrome, Varespladib has been repurposed and is now primarily investigated as a groundbreaking broad-spectrum treatment for snakebite envenomation.[1][2] This document provides a detailed examination of the molecular mechanisms underpinning Varespladib's inhibitory action on both human and venomous sPLA2 isoforms. It consolidates quantitative efficacy data, outlines key experimental protocols, and visualizes the complex biological pathways and interactions involved.

Introduction to Secretory Phospholipase A2 (sPLA2)

Secretory phospholipase A2 enzymes are a family of enzymes that hydrolyze phospholipids at the sn-2 position, releasing a free fatty acid and a lysophospholipid.[3] This action is the rate-limiting first step in the arachidonic acid pathway, a critical cascade in the inflammatory response.[4]

-

Role in Inflammation: Upon release, arachidonic acid is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into potent pro-inflammatory mediators, including prostaglandins, thromboxanes, and leukotrienes.[4] Elevated levels of sPLA2 are associated with numerous inflammatory diseases, including atherosclerosis, acute respiratory distress syndrome (ARDS), and rheumatoid arthritis.[4][5][6] Varespladib specifically inhibits the IIa, V, and X isoforms of human sPLA2.[5]

-

Role in Envenomation: sPLA2 enzymes are also major toxic components in the venoms of most snakes, as well as some insects and arachnids.[4][7] In this context, they exert a wide range of toxic effects, including myotoxicity (muscle damage), neurotoxicity (paralysis), and hemotoxicity (coagulopathy and hemorrhage), contributing significantly to the morbidity and mortality of snakebites.

Varespladib and this compound: An Overview

Varespladib (LY315920) is a substituted indole that acts as the active pharmaceutical ingredient (API).[1] this compound (LY333013) is its orally bioavailable methyl ester prodrug, which is converted to the active Varespladib form after administration.[1][4] This oral availability makes it a promising candidate for pre-hospital, first-aid treatment of snakebite.[4]

Initially developed to treat conditions like acute coronary syndrome, clinical trials were halted due to a lack of efficacy for that indication.[4] However, subsequent research revealed its potent, broad-spectrum inhibitory activity against snake venom sPLA2s, leading to its repurposing as a potential universal antidote for snakebite envenomation.[3][8]

Core Mechanism of Action

Varespladib employs distinct but related mechanisms to inhibit endogenous human sPLA2 and exogenous venom sPLA2 toxins.

Inhibition of Human sPLA2 and the Arachidonic Acid Pathway

Varespladib acts as a potent anti-inflammatory agent by directly inhibiting human sPLA2 isoforms IIA, V, and X.[2] This inhibition occurs at the very beginning of the arachidonic acid cascade, preventing the initial release of arachidonic acid from membrane phospholipids.[4] By blocking this rate-limiting step, Varespladib effectively halts the downstream production of a wide array of inflammatory mediators, thereby reducing inflammation.[4]

Inhibition of Snake Venom sPLA2 Toxins

The mechanism against snake venom sPLA2 is more direct. Varespladib has been shown through X-ray crystallography to bind directly to a hydrophobic channel within the sPLA2 and sPLA2-like toxins.[2][9][10] This physical binding has two key consequences:

-

Blockage of Allosteric Activation: The binding of Varespladib within this channel prevents fatty acids from accessing the site, which in turn blocks the allosteric activation required for the toxin's conformational changes and subsequent membrane-disrupting activity.[9][10]

-

Inhibition of Non-Enzymatic Activity: This mechanism is effective even against sPLA2-like proteins (such as MjTX-II) that lack enzymatic activity but are still highly myotoxic.[2][9] Varespladib's ability to physically obstruct the toxin's functional sites neutralizes their toxicity.

Quantitative Efficacy Data

The potency of Varespladib has been quantified across numerous studies, demonstrating its high affinity for both mammalian and snake venom sPLA2s.

Table 1: In Vitro Inhibitory Activity of Varespladib against Mammalian sPLA2

| Target | Species | Assay Type | IC50 Value | Reference(s) |

|---|---|---|---|---|

| sPLA2 (non-pancreatic) | Human | Chromogenic | 7 nM | [11] |

| sPLA2 | Human | Chromogenic | 9 nM (0.009 µM) | [2] |

| sPLA2 in Serum | Human | Not Specified | 6.2 nM | [11][12] |

| sPLA2 in Serum | Rat | Not Specified | 8.1 nM | [11][12] |

| sPLA2 in Serum | Rabbit | Not Specified | 5.0 nM | [11][12] |

| sPLA2 in Serum | Guinea Pig | Not Specified | 3.2 nM | [11][12] |

| sPLA2-induced Thromboxane Release | Guinea Pig | Cell-based | ~800 nM (0.8 µM) |[11][13] |

Table 2: In Vitro Inhibitory Activity of Varespladib against Venom sPLA2

| Venom Source | Active Compound | IC50 Range | Key Finding | Reference(s) |

|---|---|---|---|---|

| 28 snake species (6 continents) | Varespladib | Picomolar to Nanomolar | Broad-spectrum, high-potency inhibition. | [1][3][8] |

| 28 snake species (6 continents) | This compound | Picomolar to Nanomolar | Orally bioavailable prodrug is also highly potent. | [3][8] |

| B. asper, D. russelii, O. scutellatus | Varespladib | Fully neutralized at 20 µM | Effective against key hemotoxic venoms. | [14] |

| E. carinatus | Varespladib | Fully neutralized at 4 µM | Potent inhibition of saw-scaled viper venom. | [14] |

| Bee (Apis mellifera) | Varespladib | 13.25 µM | Significantly less potent against bee venom than snake venom. |[3][15] |

Table 3: In Vivo and Ex Vivo Efficacy of Varespladib

| Model | Venom/Challenge | Treatment | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Mouse Model | Micrurus fulvius (lethal dose) | Varespladib | Striking survival benefit. | [3][8] |

| Rat Model | Micrurus fulvius (4-8 mg/kg) | Varespladib (IV) | Complete rescue; suppressed sPLA2 activity and hemolysis. | [3] |

| Porcine Model | Micrurus fulvius (lethal dose) | Varespladib (IV) or this compound (oral) | 100% survival (14/14 animals) to 120h endpoint. | [1] |

| Guinea Pig BAL Cells | Human sPLA2 | Varespladib (IV) | Inhibited thromboxane release with an ED50 of 16.1 mg/kg. |[11][13] |

Key Experimental Methodologies

The mechanism and efficacy of Varespladib have been elucidated through a variety of in vitro, ex vivo, and in vivo experimental protocols.

In Vitro Chromogenic sPLA2 Activity Assay

This is the most common method used to determine the IC50 of Varespladib against sPLA2 from various sources.

-

Principle: This assay uses a synthetic substrate, a 1,2-dithio analog of diheptanoyl phosphatidylcholine. sPLA2 cleaves the substrate, and the resulting free thiol reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically. The rate of color change is proportional to sPLA2 activity.

-

Detailed Protocol:

-

Reagent Preparation: An assay buffer is prepared containing 25 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 100 mM KCl, 0.3% Triton X-100, and 454 µM DTNB.[3] The substrate is the 1,2-dithio analog of diheptanoyl phosphatidylcholine.[3]

-

Assay Plate Setup: The assay is typically performed in a 384-well microtiter plate.[3][13]

-

Incubation: A known concentration of sPLA2 (either purified enzyme or whole venom) is added to the wells containing the assay buffer and substrate.[13] Varespladib is added in a series of dilutions to generate a dose-response curve.

-

Measurement: The plate is incubated (e.g., for 30 minutes at 40°C), and the absorbance is read at a wavelength corresponding to the DTNB reaction product (typically 405-425 nm).[13][16]

-

Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined for each Varespladib concentration relative to a control (no inhibitor), and the IC50 value is calculated using non-linear regression.[3]

-

In Vivo Envenomation and Rescue Models

Animal models are critical for confirming the in vivo efficacy of Varespladib.

-

Principle: To assess the ability of Varespladib to prevent lethality and other toxic effects following a lethal dose of snake venom.

-

Detailed Protocol (Example: Mouse Model):

-

Animal Selection: A cohort of mice (e.g., CD-1) of similar weight and age is used.

-

Venom Administration: A predetermined lethal dose (e.g., 2-4 times the LD50) of snake venom (e.g., Micrurus fulvius) is administered to the animals, typically via subcutaneous or intravenous injection.[3][17]

-

Treatment:

-

Observation: Animals are monitored over a set period (e.g., 24-48 hours) for signs of toxicity (e.g., paralysis, respiratory distress) and survival.[17]

-

Data Analysis: Survival curves (e.g., Kaplan-Meier) are generated and statistically compared between the control and treatment groups to determine if Varespladib provides a significant survival benefit.[18] Additional endpoints, such as sPLA2 activity in blood samples, can also be measured.[3]

-

Conclusion

This compound represents a paradigm shift in the potential treatment of snakebite envenomation. Its mechanism of action is twofold: as a classic anti-inflammatory, it inhibits human sPLA2 at the head of the arachidonic acid cascade, and as a direct toxin inhibitor, it physically binds to and neutralizes the sPLA2 enzymes that constitute a major toxic component of snake venoms.[1][4] Extensive quantitative data from in vitro and in vivo studies confirm its high potency and broad-spectrum activity against venoms from numerous medically important snake species.[3][8] The detailed methodologies described herein provide a foundation for further research into this promising therapeutic, which has the potential to significantly reduce the global burden of death and disability from snakebite.

References

- 1. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Varespladib - Wikipedia [en.wikipedia.org]

- 3. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Molecule of the Month - November 2023 - HTML-only version [chm.bris.ac.uk]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]

- 8. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. apexbt.com [apexbt.com]

- 14. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Action of Varespladib (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]

- 17. Varespladib (LY315920) and Methyl Varespladib (LY333013) Abrogate or Delay Lethality Induced by Presynaptically Acting Neurotoxic Snake Venoms [mdpi.com]

- 18. Feasibility study: Varespladib protects CD-1 mice from lethal doses of whole bee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]

Varespladib Methyl (LY333013): A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varespladib Methyl, also known as LY333013, is a potent, orally bioavailable small molecule inhibitor of secretory phospholipase A2 (sPLA2) enzymes. It is the methyl ester prodrug of its active form, Varespladib (LY315920).[1][2] Initially investigated for the treatment of inflammatory conditions such as acute coronary syndrome and rheumatoid arthritis, Varespladib and its methyl ester have garnered significant recent attention as a broad-spectrum inhibitor of snake venom sPLA2s, showing promise as a potential adjunctive therapy for snakebite envenoming.[1][3][4] This technical guide provides an in-depth overview of the chemical structure, synthesis, and biological activity of this compound, tailored for professionals in the field of drug development and research.

Chemical Structure and Properties

This compound is chemically described as methyl 2-((3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yl)oxy)acetate.[5] It is a substituted indole derivative with a molecular formula of C₂₂H₂₂N₂O₅ and a molecular weight of 394.42 g/mol .[6][7]

| Property | Value | Reference |

| IUPAC Name | methyl 2-((3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yl)oxy)acetate | [5] |

| Synonyms | LY333013, A-002, S-3013 | [1][5] |

| Molecular Formula | C₂₂H₂₂N₂O₅ | [6][7] |

| Molecular Weight | 394.42 g/mol | [6][7] |

| CAS Number | 172733-08-3 | [6][7] |

| Appearance | Solid powder | [7] |

| Solubility | Soluble in DMSO | [7] |

Synthesis of Varespladib

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature, a patent (CN101838232B) outlines a method for the preparation of its active form, Varespladib.[8] The synthesis of this compound would subsequently involve a standard esterification of the carboxylic acid group of Varespladib.

The synthesis described in the patent utilizes 4-hydroxyindole as the starting material. The key steps involve:

-

Protection of the hydroxyl and indole nitrogen groups: The hydroxyl group is protected, followed by the protection of the indole nitrogen with a benzenesulfonyl group.

-

Introduction of the C2-ethyl and C3-acetyl groups: An acetyl group is introduced at the 2-position of the indole ring, which is then reduced to an ethyl group.

-

Deprotection and functionalization: The protecting groups are removed, and a tert-butyl acetate group is introduced at the 4-hydroxyl position.

-

N-benzylation and C3-acylation: The indole nitrogen is benzylated, and the 3-position is acylated with oxalyl chloride.

-

Aminolysis and final deprotection: The resulting acyl chloride is subjected to aminolysis to form the oxamoyl group, followed by the hydrolysis of the tert-butyl ester to yield Varespladib.

The final conversion of Varespladib to this compound would be achieved through a standard esterification reaction, for example, by reacting Varespladib with methanol in the presence of an acid catalyst.

Mechanism of Action: Inhibition of Secretory Phospholipase A2

This compound is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, Varespladib.[9] Varespladib is a potent inhibitor of secretory phospholipase A2 (sPLA2), with high affinity for isoforms IIA, V, and X.[1] sPLA2 enzymes are key players in the inflammatory cascade, catalyzing the hydrolysis of phospholipids at the sn-2 position to release arachidonic acid and lysophospholipids.[4] Arachidonic acid is a precursor to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes. By inhibiting sPLA2, Varespladib effectively blocks the initial step of the arachidonic acid pathway, thereby reducing the production of these inflammatory molecules.[1][4]

The inhibitory effect of Varespladib extends to the sPLA2 enzymes found in a broad range of snake venoms.[3] This makes it a promising candidate for the treatment of snakebite envenoming, as sPLA2s are major toxins responsible for many of the pathological effects of snakebites, including neurotoxicity, myotoxicity, and coagulopathy.[3][10]

References

- 1. Varespladib - Wikipedia [en.wikipedia.org]

- 2. ycmd.yale.edu [ycmd.yale.edu]

- 3. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. medkoo.com [medkoo.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. xcessbio.com [xcessbio.com]

- 8. CN101838232B - Method for the preparation of Varespladib - Google Patents [patents.google.com]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes [mdpi.com]

Varespladib vs. Varespladib Methyl: A Pharmacological Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes, has been a subject of extensive research due to its potential therapeutic applications in a range of inflammatory conditions and, more recently, as a broad-spectrum antidote for snakebite envenomation. The development of its orally bioavailable prodrug, varespladib methyl, marked a significant step in advancing its clinical utility. This technical guide provides a comprehensive comparative analysis of the pharmacology of varespladib and its methyl prodrug, focusing on their mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed methodologies for key experimental protocols are provided, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals in the field.

Introduction

Secretory phospholipase A2 (sPLA2) enzymes are a superfamily of enzymes that play a pivotal role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids.[1][2] Arachidonic acid is a precursor to a wide array of pro-inflammatory mediators, including prostaglandins and leukotrienes.[1][2] Varespladib is a potent inhibitor of several sPLA2 isoforms, including the clinically relevant IIA, V, and X isoforms.[3][4] By blocking the initial step of the arachidonic acid pathway, varespladib exhibits significant anti-inflammatory properties.[3]

To overcome the poor oral bioavailability of varespladib, a methyl ester prodrug, this compound (also known as A-002), was developed.[3] This prodrug is designed to be absorbed from the gastrointestinal tract and then rapidly hydrolyzed by esterases in the body to release the active parent molecule, varespladib.[3] This guide will dissect the pharmacological nuances between the parent drug and its prodrug, providing a clear, data-driven comparison.

Mechanism of Action: Targeting the Inflammatory Cascade

Both varespladib and its prodrug, after conversion, exert their pharmacological effects by inhibiting sPLA2. This inhibition is a critical intervention point in the arachidonic acid signaling pathway.

The Arachidonic Acid Pathway

The liberation of arachidonic acid from the cell membrane by sPLA2 is the rate-limiting step in the synthesis of eicosanoids. Once released, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the production of prostaglandins and leukotrienes, respectively. These molecules are potent mediators of inflammation, pain, fever, and other physiological and pathological processes.

Prodrug Activation

This compound is pharmacologically inactive until it undergoes in vivo hydrolysis to form the active moiety, varespladib. This conversion is a critical step for the therapeutic efficacy of the oral formulation.

References

- 1. Oral varespladib for the treatment of snakebite envenoming in India and the USA (BRAVO): a phase II randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Varespladib (LY315920) and Methyl Varespladib (LY333013) Abrogate or Delay Lethality Induced by Presynaptically Acting Neurotoxic Snake Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Role of Varespladib Methyl in the Arachidonic Acid Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Varespladib methyl, an orally bioavailable prodrug of the potent secretory phospholipase A2 (sPLA2) inhibitor varespladib, represents a significant tool for investigating the intricate role of the arachidonic acid (AA) pathway in various physiological and pathological processes. By targeting the initial rate-limiting step of this cascade, varespladib offers a unique mechanism to modulate the production of downstream pro-inflammatory lipid mediators. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile against sPLA2 isoforms, and detailed experimental protocols for its evaluation. While initially investigated for inflammatory conditions such as acute coronary syndrome, its development for this indication was halted due to a lack of efficacy.[1] More recently, varespladib has gained prominence as a promising broad-spectrum therapeutic for snakebite envenoming, a testament to its potent sPLA2 inhibitory activity.[1][2]

Introduction: The Arachidonic Acid Pathway and the Role of sPLA2

The arachidonic acid cascade is a pivotal signaling pathway that governs a wide array of cellular responses, most notably inflammation.[3] Arachidonic acid, a polyunsaturated fatty acid, is typically esterified within the sn-2 position of membrane phospholipids.[3] Upon cellular stimulation by various insults, including pathogens, tissue injury, or inflammatory cytokines, phospholipase A2 (PLA2) enzymes are activated to hydrolyze these phospholipids, releasing free arachidonic acid into the cytoplasm.[3]

Secretory phospholipases A2 (sPLA2s) are a family of low molecular weight, calcium-dependent enzymes that play a crucial role in the extracellular release of arachidonic acid.[1] Specific isoforms, particularly groups IIA, V, and X, are highly expressed at sites of inflammation and are implicated in the pathogenesis of numerous inflammatory diseases. Once released, arachidonic acid is rapidly metabolized by three major enzymatic pathways:

-

Cyclooxygenases (COXs): Produce prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenases (LOXs): Generate leukotrienes and lipoxins, involved in chemotaxis, bronchoconstriction, and vascular permeability.

-

Cytochrome P450 (CYP450) monooxygenases: Produce epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have diverse roles in vascular tone and inflammation.

Given its upstream position in this cascade, sPLA2 represents a compelling therapeutic target for a broad range of inflammatory conditions.

This compound: Mechanism of Action

This compound is the orally bioavailable methyl ester prodrug of varespladib.[1] Following oral administration, it is rapidly absorbed and hydrolyzed by plasma esterases to its active form, varespladib.[1] Varespladib is a potent and selective inhibitor of several sPLA2 isoforms, with a particularly high affinity for groups IIA, V, and X.[1] By binding to the active site of these enzymes, varespladib prevents the hydrolysis of membrane phospholipids, thereby inhibiting the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids.[1]

Quantitative Data

In Vitro Inhibitory Activity

Varespladib demonstrates potent inhibition of key pro-inflammatory sPLA2 isoforms. The following table summarizes its inhibitory activity (IC50) from various in vitro studies.

| sPLA2 Isoform/Source | Assay Type | IC50 (nM) | Reference |

| Human sPLA2-IIA | Chromogenic | 9 | [2] |

| Human Serum sPLA2 | Chromogenic | 6.2 | [2] |

| Rat Serum sPLA2 | Chromogenic | 8.1 | [2] |

| Rabbit Serum sPLA2 | Chromogenic | 5.0 | [2] |

| Guinea Pig Serum sPLA2 | Chromogenic | 3.2 | [2] |

| Human sPLA2-V | Not Specified | Low nM range | [4] |

| Human sPLA2-X | Not Specified | Low nM range | [4] |

| Snake Venom sPLA2s (various) | Chromogenic | Pico- to nanomolar range | [2] |

Pharmacokinetics of this compound

This compound exhibits favorable pharmacokinetic properties for an orally administered drug.

| Parameter | Value | Species | Reference |

| Bioavailability | Orally Bioavailable | Human | [1][5] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 2 hours | Human | |

| Half-life (t1/2) | ~8 - 12 hours | Human |

Clinical Trial Data

Clinical studies have evaluated the effect of this compound on various biomarkers and clinical endpoints.

VISTA-16 Trial (NCT01130246) in Acute Coronary Syndrome [3][6][7]

| Outcome | Varespladib Group | Placebo Group | p-value |

| Primary Endpoint (CV death, MI, stroke, unstable angina) | 6.1% | 5.1% | 0.08 |

| Myocardial Infarction (MI) | 3.4% | 2.2% | 0.005 |

| Secondary Endpoint (CV death, MI, stroke) | 4.6% | 3.8% | 0.04 |

Phase 2b Trial in Acute Coronary Syndrome [8]

| Biomarker (at 8 weeks) | Varespladib + Atorvastatin (% change) | Placebo + Atorvastatin (% change) | p-value |

| LDL-C | -49.6% | -43.4% | 0.002 |

| sPLA2-IIA | -82.4% | -15.6% | <0.0001 |

| hsCRP | -75.0% | -71.0% | 0.097 |

| Biomarker (at 24 weeks) | Varespladib + Atorvastatin (% change) | Placebo + Atorvastatin (% change) | p-value |

| LDL-C | -43.5% | -37.6% | <0.05 |

| sPLA2-IIA | -78.5% | -6.4% | <0.0001 |

| hsCRP | -79.8% | -77.0% | 0.02 |

BRAVO Trial (Phase II) in Snakebite Envenoming [4][5][9]

| Outcome | Varespladib Group | Placebo Group | p-value |

| Change in Snakebite Severity Score (SSS) at 6 & 9 hrs | -1.1 | -1.5 | 0.13 |

Experimental Protocols

In Vitro sPLA2 Inhibition Assay (Chromogenic)

This protocol is a synthesis of commonly used methods for determining the inhibitory activity of compounds against sPLA2 using a chromogenic substrate.

Materials:

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 412 nm

-

Recombinant human sPLA2-IIA

-

1,2-bis(heptanoylthio)glycero-3-phosphocholine (thio-PC)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Triton X-100

-

Tris-HCl buffer

-

Calcium chloride (CaCl2)

-

Potassium chloride (KCl)

-

Varespladib

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100.

-

Prepare DTNB Solution: Dissolve DTNB in the Assay Buffer to a final concentration of 10 mM.[10]

-

Prepare sPLA2 Solution: Dilute recombinant human sPLA2-IIA in Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration).

-

Prepare Substrate Solution: Dissolve thio-PC in Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration).

-

Prepare Varespladib Dilutions: Prepare a stock solution of varespladib in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of concentrations for testing.

-

Assay Setup:

-

To each well of a 96-well plate, add 50 µL of Assay Buffer.

-

Add 25 µL of the appropriate varespladib dilution or vehicle control (Assay Buffer with DMSO).

-

Add 25 µL of the sPLA2 solution to all wells except the blank controls.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction: Add 100 µL of the Substrate Solution to each well to start the reaction.

-

Measure Activity: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 15-30 minutes at 37°C. The color change is due to the reaction of the free thiol produced by PLA2 activity with DTNB.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.

-

Subtract the rate of the blank wells (no enzyme) from all other wells.

-

Calculate the percentage of inhibition for each varespladib concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the varespladib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Arachidonic Acid Release Assay (Radiometric)

This protocol describes a method to measure the release of arachidonic acid from cultured cells.

Materials:

-

Cultured cells (e.g., macrophages, neutrophils)

-

Cell culture medium and supplements

-

[3H]-arachidonic acid

-

Varespladib

-

Inflammatory stimulus (e.g., lipopolysaccharide - LPS, calcium ionophore)

-

Scintillation vials and cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Radiolabeling: Remove the culture medium and replace it with fresh medium containing [3H]-arachidonic acid (e.g., 0.5 µCi/mL). Incubate for 18-24 hours to allow for incorporation into cellular phospholipids.

-

Washing: Carefully aspirate the labeling medium and wash the cells three times with serum-free medium containing fatty acid-free bovine serum albumin (BSA) to remove unincorporated [3H]-arachidonic acid.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of varespladib or vehicle control in serum-free medium for 30-60 minutes at 37°C.

-

Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells and incubate for the desired time period (e.g., 30 minutes to a few hours).

-

Sample Collection: Carefully collect the supernatant from each well and transfer it to a scintillation vial.

-

Scintillation Counting: Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of arachidonic acid release by dividing the counts per minute (CPM) in the supernatant by the total CPM incorporated by the cells (supernatant + cell lysate).

-

Determine the inhibitory effect of varespladib by comparing the percentage of release in the treated wells to the vehicle control.

-

In Vivo Model of LPS-Induced Inflammation

This protocol provides a framework for evaluating the anti-inflammatory effects of this compound in a mouse model of systemic inflammation.

Materials:

-

Mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle for oral administration (e.g., carboxymethylcellulose)

-

Anesthesia

-

Equipment for blood and tissue collection

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Drug Administration: Administer this compound or vehicle orally to the mice at the desired dose (e.g., 1-10 mg/kg).

-

Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).[11]

-

Monitoring and Sample Collection: At a predetermined time point after LPS injection (e.g., 4 or 24 hours), euthanize the mice.[11] Collect blood via cardiac puncture for plasma analysis and harvest tissues of interest (e.g., lungs, liver, brain).

-

Endpoint Analysis:

-

Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma or tissue homogenates using ELISA or multiplex assays.

-

sPLA2 Activity: Measure sPLA2 activity in the plasma using a chromogenic assay as described above.

-

Histopathology: Fix tissues in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess tissue inflammation and damage.

-

Gene Expression: Extract RNA from tissues and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory genes.

-

Conclusion

This compound is a valuable research tool for elucidating the role of secretory phospholipase A2 in the arachidonic acid pathway and its contribution to inflammatory processes. Its potent and selective inhibition of key sPLA2 isoforms allows for the targeted investigation of this pathway in various in vitro and in vivo models. While its clinical development for cardiovascular diseases was unsuccessful, its repurposing as a treatment for snakebite envenoming highlights the significant therapeutic potential of targeting sPLA2. The experimental protocols provided in this guide offer a starting point for researchers to further explore the multifaceted role of the arachidonic acid cascade and to evaluate novel therapeutic strategies targeting this critical inflammatory pathway.

References

- 1. Varespladib - Wikipedia [en.wikipedia.org]

- 2. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gh.bmj.com [gh.bmj.com]

- 6. An India-Focused Randomized, Double-Blind, Placebo-Controlled Phase 2 Clinical Trial to Evaluate the Safety and Efficacy of Oral Varespladib-Methyl in Subjects Bitten by Venomous Snakes - Grants Awarded | Wellcome [wellcome.org]

- 7. abcam.com [abcam.com]

- 8. ycmd.yale.edu [ycmd.yale.edu]

- 9. Oral varespladib for the treatment of snakebite envenoming in India and the USA (BRAVO): a phase II randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. mdpi.com [mdpi.com]

Varespladib Methyl: A Technical Guide to its Inhibition of Secretory Phospholipase A2 Isoforms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varespladib Methyl (formerly LY333013) is the orally bioavailable prodrug of Varespladib (LY315920), a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes. This technical guide provides an in-depth overview of Varespladib's mechanism of action, with a specific focus on its inhibitory activity against the sPLA2 isoforms IIA, V, and X. These isoforms are key players in the arachidonic acid cascade, a critical pathway in inflammation. Initially developed for inflammatory conditions such as acute coronary syndrome, Varespladib has since been repurposed and is under investigation as a broad-spectrum treatment for snakebite envenoming due to its potent inhibition of venom sPLA2s. This document details the quantitative inhibitory profile of Varespladib, provides comprehensive experimental protocols for assessing its activity, and illustrates the relevant signaling pathways and experimental workflows.

Introduction

Secretory phospholipases A2 (sPLA2s) are a family of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids, most notably arachidonic acid, and lysophospholipids.[1] There are several distinct isoforms of sPLA2, with groups IIA, V, and X being significantly implicated in inflammatory processes.[2][3] The liberation of arachidonic acid by these sPLA2s is the rate-limiting step in the biosynthesis of eicosanoids, a diverse group of lipid mediators including prostaglandins and leukotrienes, which are pivotal in modulating inflammation, immunity, and hemostasis.[4][5]

Varespladib is a synthetic, indole-based small molecule designed to be a potent and reversible inhibitor of sPLA2.[6][7] Its prodrug, this compound, allows for oral administration and is rapidly converted to the active Varespladib molecule in the body.[3] This guide will explore the specifics of Varespladib's interaction with its target sPLA2 isoforms.

Quantitative Inhibitory Profile

Varespladib demonstrates potent inhibition of sPLA2 isoforms IIA, V, and X. The following tables summarize the available quantitative data on the inhibitory activity of Varespladib and its prodrug, this compound.

Table 1: Inhibitory Activity of Varespladib against Human sPLA2 Isoforms

| Isoform | IC50 (nM) | Assay Type | Reference(s) |

| sPLA2-IIA | 9 | Chromogenic Assay | [8] |

| sPLA2-IIA | 6.2 | Not Specified | [6] |

| sPLA2-V | Low nM range | Not Specified | [2] |

| sPLA2-X | Low nM range | Not Specified | [2] |

| Pancreatic sPLA2-IB | ~360 (40-fold less active than against IIA) | Chromogenic Assay | [8] |

Table 2: Inhibitory Activity of Varespladib against sPLA2 from Various Sources

| Source | IC50 (µM) | Assay Type | Reference(s) |

| Overall (from clinical trial) | 0.009 | Chromogenic Assay | [3] |

| Human sPLA2 (in serum) | 0.0062 | Not Specified | [9] |

| Rat sPLA2 (in serum) | 0.0081 | Not Specified | [9] |

| Rabbit sPLA2 (in serum) | 0.0050 | Not Specified | [9] |

| Guinea Pig sPLA2 (in serum) | 0.0032 | Not Specified | [9] |

| Human sPLA2 (in BAL cells) | 0.79 | Thromboxane A2 Release Assay | [8][10] |

Table 3: Inhibitory Activity of Varespladib and this compound against Snake Venom sPLA2s

| Compound | Venom Source | IC50 (µM) | Assay Type | Reference(s) |

| Varespladib | 28 medically important snake venoms | Nanomolar to Picomolar range | Chromogenic Assay | [11] |

| This compound | 28 medically important snake venoms | Nanomolar to Picomolar range | Chromogenic Assay | [11] |

Signaling Pathway of sPLA2 Inhibition by Varespladib

Varespladib exerts its anti-inflammatory effects by inhibiting the initial step of the arachidonic acid cascade. By blocking the activity of sPLA2 isoforms IIA, V, and X, Varespladib prevents the release of arachidonic acid from membrane phospholipids. This, in turn, reduces the substrate available for downstream enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), leading to decreased production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis of lipoproteins by sPLA2's enhances mitogenesis and eicosanoid release from vascular smooth muscle cells: Diverse activity of sPLA2's IIA, V and X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Varespladib - Wikipedia [en.wikipedia.org]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. High sPLA2-IIA level is associated with eicosanoid metabolism in patients with bacterial sepsis syndrome | PLOS One [journals.plos.org]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacology of LY315920/S-5920, [[3-(aminooxoacetyl)-2-ethyl-1- (phenylmethyl)-1H-indol-4-yl]oxy] acetate, a potent and selective secretory phospholipase A2 inhibitor: A new class of anti-inflammatory drugs, SPI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Research of Varespladib Methyl for Snakebite Envenoming

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Snakebite envenoming remains a significant global health crisis, primarily affecting rural populations in developing nations with limited access to prompt medical care. The mainstay of treatment, antivenom, while effective, has limitations related to specificity, cost, and the need for intravenous administration in a clinical setting. This has spurred research into field-deployable, broad-spectrum therapeutics. Varespladib and its orally bioavailable prodrug, Varespladib Methyl, have emerged as promising candidates. Originally developed for inflammatory conditions, these small molecules are potent inhibitors of secretory phospholipase A2 (sPLA2), a key and nearly ubiquitous toxin family in snake venoms responsible for a wide array of pathologies, including neurotoxicity, myotoxicity, and coagulopathy.[1][2][3][4][5] This document provides a comprehensive overview of the preclinical research that has propelled this compound into clinical trials, focusing on its mechanism of action, efficacy data from in vitro and in vivo models, and the experimental protocols employed in its evaluation.

Introduction to Varespladib and its Mechanism of Action

Varespladib (LY315920) is a synthetic, indole-based molecule designed as a potent inhibitor of mammalian secretory phospholipase A2 (sPLA2) enzymes, specifically isoforms IIa, V, and X.[1][3] These enzymes are crucial in the arachidonic acid pathway, which mediates inflammation.[3] this compound (LY333013) is the orally bioavailable methyl ester prodrug of Varespladib. Following oral administration, it is rapidly absorbed and hydrolyzed by esterases into the active Varespladib molecule.[3]

The repurposing of Varespladib for snakebite envenoming stems from the structural and functional homology between mammalian sPLA2s and their venom counterparts (svPLA2s).[6] svPLA2s are a major component in over 95% of snake venoms and are critical drivers of toxicity.[5] They exert their effects through both enzymatic and non-enzymatic mechanisms, leading to cell membrane disruption, neurotoxicity (by damaging nerve terminals), myotoxicity (muscle damage), and coagulopathy (disruption of blood clotting).[3][7] Varespladib broadly and potently inhibits the catalytic activity of these svPLA2s, thereby neutralizing a primary driver of venom pathology.[1][4]

Caption: Workflow of this compound prodrug activation.

Caption: Varespladib inhibits the sPLA2-mediated inflammatory cascade.

Quantitative Preclinical Efficacy Data

Preclinical studies have demonstrated Varespladib's potent, broad-spectrum efficacy against a wide range of snake venoms from the Elapidae and Viperidae families.

In Vitro Inhibition Data

Varespladib and its prodrug show high-level sPLA2 inhibition at picomolar to nanomolar concentrations against medically important snake venoms from six continents.[7][8] The half-maximal inhibitory concentration (IC50) values highlight its potent activity.

Table 1: In Vitro sPLA2 Inhibition by Varespladib Against Various Snake Venoms

| Snake Species | Family | Varespladib IC50 (µM) | Reference |

| Micrurus fulvius (Eastern Coral Snake) | Elapidae | 0.0004 | [8] |

| Vipera berus (Common European Adder) | Viperidae | 0.0006 | [8] |

| Deinagkistrodon acutus | Viperidae | 0.0016 - 0.063 mg/mL | [1] |

| Agkistrodon halys | Viperidae | 0.0016 - 0.063 mg/mL | [1] |

| Protobothrops mucrosquamatus | Viperidae | 0.1013 | [1] |

| Daboia russelii | Viperidae | 0.0005 | [9] |

| Crotalus durissus terrificus | Viperidae | 0.0055 | [9] |

| Naja nigricollis | Elapidae | Not fully inhibited at 10 µM | [9] |

*Note: Original data presented in mg/mL. Conversion to µM depends on the specific molecular weight of the target sPLA2, which varies.

In Vivo Efficacy Data

Animal models have been crucial in demonstrating the therapeutic potential of Varespladib. Studies in mice, rats, and pigs have shown significant survival benefits and amelioration of venom-induced pathologies.

Table 2: In Vivo Efficacy of Varespladib/Varespladib Methyl in Animal Models

| Venom Species | Animal Model | Varespladib Dose / Route | Key Outcomes | Reference |

| Micrurus fulvius | Mouse | 4 mg/kg (pretreatment) | 100% survival (vs. 0% in control) | [10] |

| Micrurus fulvius | Rat | 4-8 mg/kg | Striking survival benefit | [7][8] |

| Micrurus fulvius | Pig | 5 mg/kg IV bolus and/or 2.5 mg/kg oral q6h | 100% survival to 120h endpoint | [1] |

| Vipera berus | Mouse | Not specified | Significant survival benefit | [7][8] |

| Deinagkistrodon acutus | Mouse | 0.16–2.56 µg/g | ED50 = 1.14 µg/g | [11] |

| Agkistrodon halys | Mouse | Not specified | ED50 = 0.45 µg/g | [11] |

| Bungarus multicinctus | Mouse | Not specified | ED50 = 17.55 µg/g | [11] |

| Naja atra | Mouse | Not specified | ED50 = 22.09 µg/g | [11] |

| Oxyuranus scutellatus | Pig | IV or Oral | 100% survival (n=13) | [12] |

| C.d. terrificus, B. multicinctus, O. scutellatus | Mouse | Single IV or Oral dose | Delayed or abrogated lethality; reversed paralysis | [13] |

Amelioration of Venom-Induced Pathology

Varespladib has been shown to significantly reduce local and systemic tissue damage following envenoming.

-

Hemorrhage and Myonecrosis: In mice envenomed with D. acutus and A. halys venom, Varespladib almost completely inhibited severe hemorrhagic toxicity.[11] It also markedly attenuated edema, myonecrosis, and the loss of the muscle structural protein desmin in the gastrocnemius muscle.[1][11]

-

Systemic Organ Protection: Treatment with Varespladib led to a significant down-regulation of key serum enzymes that indicate organ damage, demonstrating a protective effect on viscera.[11]

-

Coagulopathy: Varespladib effectively neutralizes the anticoagulant activities induced by the svPLA2s in many hemotoxic venoms.[14] In a porcine model with M. fulvius venom, this compound corrected the anticoagulant effect.[1][4][15]

Table 3: Effect of Varespladib on Serum Markers of Tissue Damage in Mice

| Serum Marker | Function | Outcome of Varespladib Treatment | Reference |

| Creatine Kinase (CK) | Marker for muscle damage | Significantly down-regulated | [11] |

| Lactate Dehydrogenase (LDH) | General marker for tissue damage | Significantly down-regulated | [11] |

| Aspartate Transaminase (AST) | Marker for liver/muscle damage | Significantly down-regulated | [11] |

| Alanine Transaminase (ALT) | Marker for liver damage | Significantly down-regulated | [11] |

Detailed Experimental Protocols

The preclinical evaluation of Varespladib involved a range of standardized in vitro and in vivo assays.

In Vitro sPLA2 Inhibition Assay (Chromogenic Assay)

This assay is commonly used to determine the IC50 of inhibitors against svPLA2s.

-

Principle: The assay measures the enzymatic activity of sPLA2 on a chromogenic substrate. The rate of color change is proportional to enzyme activity.

-

Reagents:

-

Snake venom of interest (source of sPLA2).

-

Varespladib or this compound (test inhibitor).

-

Chromogenic substrate (e.g., a lecithin-based substrate).

-

Assay buffer (e.g., Tris-HCl with Ca2+).

-

-

Procedure:

-

A dilution series of Varespladib is prepared.

-

A fixed concentration of snake venom is pre-incubated with each Varespladib dilution for a set period.

-

The chromogenic substrate is added to initiate the reaction.

-

The change in absorbance is measured over time using a spectrophotometer (e.g., plate reader).

-

The rate of reaction for each inhibitor concentration is calculated and compared to a control (venom without inhibitor).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

-

In Vivo Efficacy and Lethality Studies (Mouse Model)

These studies are designed to assess the ability of Varespladib to prevent or delay death and reduce morbidity.

-

Animal Model: Typically, Swiss Webster or CD-1 mice (e.g., 18-20g) are used.

-

Venom Preparation and Dosing:

-

Lyophilized venom is reconstituted in saline.

-

The lethal dose 50 (LD50) is predetermined. Experiments often use a challenge dose of several multiples of the LD50 (e.g., 2x to 6x LD50) to ensure a robust envenoming model.[11]

-

-

Experimental Groups:

-

Control Group: Mice receive venom only.

-

Treatment Group(s): Mice receive venom and Varespladib/Varespladib Methyl. Dosing, timing (pre-treatment, co-administration, or post-envenomation rescue), and route of administration (e.g., intravenous, oral, subcutaneous) are varied to assess efficacy under different scenarios.[13]

-

Vehicle Control: Mice receive the drug vehicle only to rule out any effects of the solvent.

-

-

Procedure:

-

Mice are injected with the venom, typically via subcutaneous (s.c.) or intramuscular (i.m.) routes to mimic a natural bite.

-

The inhibitor is administered according to the study design.

-

Animals are observed for a set period (e.g., 24-48 hours), and key outcomes are recorded.

-

-

Primary Endpoint: Survival time and overall survival rate at the end of the observation period.

-

Secondary Endpoints:

Caption: A typical workflow for an in vivo preclinical efficacy study.

Median Effective Dose (ED50) Estimation

This protocol determines the dose of Varespladib required to protect 50% of the animals from a lethal dose of venom.

-

Procedure: Multiple groups of mice (e.g., n=10 per group) are challenged with a high, fixed lethal dose of venom (e.g., 6x LD50).

-

Each group receives a different, graded dose of Varespladib co-administered with the venom.

-

The number of surviving animals in each group is recorded after 24 hours.

-

The ED50 is then calculated using statistical methods, such as probit analysis.[11]

Conclusion and Future Directions

The extensive body of preclinical evidence strongly supports the potential of Varespladib and its oral prodrug, this compound, as a revolutionary treatment for snakebite envenoming. The key preclinical findings are:

-

Broad-Spectrum Potency: Varespladib potently inhibits svPLA2s from a wide variety of medically important vipers and elapids.[1][8]

-

In Vivo Efficacy: It demonstrates significant survival benefits and reverses or delays critical pathologies like neurotoxicity, myotoxicity, and coagulopathy in various animal models.[1][12][13]

-

Oral Bioavailability: The prodrug formulation, this compound, makes it suitable for oral administration, a critical feature for a pre-hospital, field-deployable treatment.[3][16]

This robust preclinical foundation has justified the advancement of this compound into Phase 2 human clinical trials.[1][4][17] The successful translation of these preclinical findings into clinical efficacy could provide a vital, easily administered, and broad-spectrum therapy, potentially transforming the management of snakebite envenoming and saving countless lives worldwide.

References

- 1. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Varespladib for Snake Bites · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. Varespladib - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]

- 6. researchgate.net [researchgate.net]

- 7. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ycmd.yale.edu [ycmd.yale.edu]

- 9. Frontiers | Optimizing drug discovery for snakebite envenoming via a high-throughput phospholipase A2 screening platform [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Oral and IV Varespladib Rescue Experiments in Juvenile Pigs with Weakness Induced by Australian and Papuan Oxyuranus scutellatus Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound - Molecule of the Month - November 2023 - JSMol version [chm.bris.ac.uk]

- 17. mdpi.com [mdpi.com]

Varespladib Methyl: An In-depth Technical Guide on its Initial Cardiovascular Disease Investigations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varespladib methyl, an orally bioavailable prodrug, is rapidly metabolized to its active form, varespladib.[1][2] This compound was developed as a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically targeting the IIa, V, and X isoforms.[1][2] Elevated levels of sPLA2 are associated with inflammation and the progression of atherosclerosis, a key underlying factor in cardiovascular disease.[3][4][5] The enzyme's role in hydrolyzing phospholipids in low-density lipoprotein (LDL) particles, promoting their retention in the arterial wall and contributing to vascular inflammation, provided a strong rationale for investigating sPLA2 inhibition as a novel therapeutic strategy for coronary artery disease and acute coronary syndrome (ACS).[2][4][6] Initial studies showed promise, with this compound demonstrating favorable effects on inflammatory biomarkers and lipid profiles.[2][4] However, its development for cardiovascular indications was ultimately halted due to unfavorable outcomes in a large-scale Phase III clinical trial.[2][7][8] This guide provides a detailed technical overview of the initial preclinical and clinical investigations of this compound in the context of cardiovascular disease.

Mechanism of Action

Varespladib functions by inhibiting the catalytic activity of sPLA2. This enzyme is a critical initiator of the arachidonic acid pathway. By breaking down phospholipids, sPLA2 releases arachidonic acid, which is a precursor to a variety of pro-inflammatory mediators, including prostaglandins and leukotrienes.[5] In the context of atherosclerosis, sPLA2 is believed to contribute to the disease process through several mechanisms:

-

Lipoprotein Modification: sPLA2 hydrolyzes phospholipids on the surface of LDL particles, leading to the formation of small, dense LDL (sdLDL). These particles are more susceptible to oxidation and more readily penetrate the arterial intima.[9]

-

Inflammation: The products of sPLA2 activity, lysophosphatidylcholine and free fatty acids, are pro-inflammatory and can recruit immune cells to the arterial wall, further promoting plaque development.

-

Plaque Instability: sPLA2 is found in high concentrations within atherosclerotic plaques and is thought to contribute to their instability and rupture, the primary cause of acute coronary events.

By inhibiting sPLA2, varespladib was hypothesized to interrupt these pathological processes, thereby reducing vascular inflammation and slowing the progression of atherosclerosis.

Varespladib's inhibition of sPLA2 in the arachidonic acid pathway.

Preclinical Investigations

Initial preclinical studies in animal models provided evidence for the anti-atherosclerotic effects of this compound.

Experimental Protocols

-

Guinea Pig Model of Diet-Induced Atherosclerosis: Twenty-four guinea pigs were fed a high-cholesterol (0.25%) and high-saturated fat diet for 12 weeks. The animals were divided into two groups: one receiving daily oral gavage of varespladib (A-002) and a control group receiving a vehicle (10% aqueous acacia). After the 12-week period, plasma, heart, and aorta were collected for analysis of cholesterol accumulation and inflammatory cytokines.[10]

-

ApoE-/- Mouse Models:

-

High-Fat Diet Model: Apolipoprotein E-deficient (ApoE-/-) mice were fed a high-fat diet for 16 weeks and treated with varespladib (30 and 90 mg/kg twice daily) or a vehicle. Aortic atherosclerosis was assessed using en face analysis.[11]

-

Accelerated Atherosclerosis and Aneurysm Model: In this model, angiotensin II was used to induce aortic lesions and aneurysms in ApoE-/- mice. The mice were treated with varespladib (30 mg/kg twice daily), and the effects on aortic atherosclerosis and aneurysm formation were evaluated.[11]

-

Data Presentation

| Model | Treatment | Key Findings | Reference |

| Guinea Pig | Varespladib (A-002) | - 27% reduction in aortic cholesterol accumulation- 24% reduction in atherosclerotic lesions- Significant reduction in inflammatory cytokines (IL-10, IL-12, GM-CSF) | [10] |

| ApoE-/- Mouse (High-Fat Diet) | Varespladib (30 and 90 mg/kg) | - 50% reduction in aortic atherosclerosis- Significant decrease in plasma total cholesterol | [11] |

| ApoE-/- Mouse (Angiotensin II) | Varespladib (30 mg/kg) | - ~40% reduction in aortic atherosclerosis- Attenuation of aneurysm formation | [11] |

Clinical Investigations: Phase II Trials

Following promising preclinical data, this compound advanced to Phase II clinical trials to evaluate its safety and efficacy in patients with cardiovascular disease.

Key Phase II Trials

-

PLASMA I Study: This dose-ranging study evaluated the effects of varespladib (50-500 mg twice daily) on sPLA2-IIa concentrations in patients with stable coronary heart disease over an 8-week period.[9]

-

FRANCIS-ACS Trial: A randomized, double-blind, placebo-controlled Phase 2b trial designed to investigate the effects of varespladib (500 mg daily) as an adjunct to atorvastatin (80 mg daily) on biomarkers and major adverse cardiovascular events (MACE) in 625 patients with acute coronary syndrome. The treatment duration was a minimum of 6 months.[6]

Experimental Protocols

-

Study Design: Randomized, double-blind, placebo-controlled trials.

-

Patient Population: Patients with stable coronary artery disease or those who recently experienced an acute coronary syndrome.[6][9][12]

-

Intervention: Oral administration of this compound at varying doses or placebo, often as an add-on to standard of care, including statin therapy.[6][9]

-

Primary Endpoints: Changes in biomarkers from baseline, including sPLA2-IIA levels, low-density lipoprotein cholesterol (LDL-C), and high-sensitivity C-reactive protein (hsCRP).[6]

-

Secondary Endpoints: Incidence of major adverse cardiovascular events.[6]

A generalized workflow for Phase II clinical trials of this compound.

Data Presentation: Biomarker Changes in FRANCIS-ACS Trial

| Biomarker | Time Point | Varespladib Group (500 mg/day) | Placebo Group | p-value | Reference |

| LDL-C | 8 Weeks | -49.6% from baseline | -43.4% from baseline | 0.002 | [6] |

| 24 Weeks | -43.5% from baseline | -37.6% from baseline | <0.05 | [6] | |

| sPLA2-IIA | 8 Weeks | -82.4% from baseline | -15.6% from baseline | <0.0001 | [6] |

| 24 Weeks | -78.5% from baseline | -6.4% from baseline | <0.0001 | [6] | |

| hsCRP | 8 Weeks | -75.0% from baseline | -71.0% from baseline | 0.097 | [6] |

| 24 Weeks | -79.8% from baseline | -77.0% from baseline | 0.02 | [6] |

While the FRANCIS-ACS trial showed statistically significant improvements in LDL-C and sPLA2-IIA levels, and a modest effect on hsCRP, there was no difference in major adverse cardiovascular events between the varespladib and placebo groups at 6 months (7.3% vs. 7.7%, respectively).[6]

Clinical Investigations: The VISTA-16 Phase III Trial

The promising biomarker data from Phase II trials led to the initiation of the large-scale Phase III VISTA-16 (Vascular Inflammation Suppression to Treat Acute Coronary Syndrome for 16 Weeks) trial.[2][13]

Experimental Protocol

-

Study Design: A double-blind, randomized, multicenter trial involving 5,145 patients at 362 hospitals.[8][14][15]

-

Patient Population: Patients who had presented with an acute coronary syndrome within the previous 96 hours.[8][14][15]

-

Intervention: Patients were randomized to receive either varespladib (500 mg daily) or a placebo for 16 weeks, in addition to atorvastatin and other standard therapies.[8][14][15]

-

Primary Efficacy Endpoint: A composite of cardiovascular mortality, nonfatal myocardial infarction (MI), nonfatal stroke, or unstable angina with evidence of ischemia requiring hospitalization at 16 weeks.[8][14][15]

-

Secondary Endpoint: A composite of cardiovascular mortality, MI, and stroke.[8][16]

Trial Outcome and Data

The VISTA-16 trial was terminated prematurely in March 2012 by the independent Data and Safety Monitoring Board due to futility and a signal of potential harm.[2][8][17]

Logical flow leading to the termination of the VISTA-16 trial.

Data Presentation: VISTA-16 Efficacy and Safety Outcomes

| Endpoint | Varespladib Group (n=2572) | Placebo Group (n=2573) | Hazard Ratio (95% CI) | p-value | Reference |

| Primary Composite Endpoint | 136 (6.1%) | 109 (5.1%) | 1.25 (0.97-1.61) | 0.08 | [8][14] |

| Secondary Composite Endpoint | 107 (4.6%) | 79 (3.8%) | 1.36 (1.02-1.82) | 0.04 | [8][16] |

| Myocardial Infarction | 78 (3.4%) | 47 (2.2%) | 1.66 (1.16-2.39) | 0.005 | [8][14] |

The results demonstrated that varespladib did not reduce the risk of recurrent cardiovascular events and was associated with a statistically significant increase in the risk of myocardial infarction.[8][14][15]

Conclusion

The initial investigation of this compound in cardiovascular disease was based on a strong biological rationale and promising preclinical and early clinical biomarker data. The drug effectively inhibited its target, sPLA2, and favorably modulated lipid and inflammatory markers.[4][6] However, the translation of these surrogate endpoint improvements into clinical benefit was not realized. The definitive Phase III VISTA-16 trial not only failed to demonstrate efficacy but also raised significant safety concerns, showing an increased risk of myocardial infarction in patients with acute coronary syndrome.[8][16][17] This outcome underscores the critical importance of large-scale, long-term clinical trials to validate therapeutic hypotheses, as positive effects on biomarkers do not always predict a reduction in clinical events. While its journey in cardiovascular medicine concluded, the potent sPLA2 inhibitory properties of varespladib have led to its successful repurposing and investigation as a broad-spectrum antidote for snake venom envenomation.[2]

References

- 1. This compound, an oral phospholipase A2 inhibitor for the potential treatment of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Varespladib - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Molecule of the Month - November 2023 - HTML-only version [chm.bris.ac.uk]

- 6. Effects of this compound on biomarkers and major cardiovascular events in acute coronary syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciencedaily.com [sciencedaily.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Varespladib (A-002), a secretory phospholipase A2 inhibitor, reduces atherosclerosis and aneurysm formation in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Varespladib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.sahmri.org.au [research.sahmri.org.au]

- 15. Varespladib and cardiovascular events in patients with an acute coronary syndrome: the VISTA-16 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Varespladib and Cardiovascular Events in Patients With an Acute Coronary Syndrome The VISTA-16 Randomized Clinical Trial - Dialnet [dialnet.unirioja.es]

- 17. Varespladib raises MI risk after recent acute coronary syndrome | MDedge [mdedge.com]

Methodological & Application

Application Notes and Protocols for Varespladib Methyl in Murine Models of Envenomation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Varespladib and its oral prodrug, Varespladib Methyl, in murine models of snake envenomation. The protocols outlined below are synthesized from preclinical studies and are intended to serve as a foundational resource for investigating the efficacy of this broad-spectrum inhibitor of snake venom secretory phospholipase A2 (sPLA2).

Introduction

Snakebite envenoming is a significant global health issue, and the development of effective, field-deployable treatments is a critical unmet need. Varespladib and its orally bioavailable prodrug, this compound, have emerged as promising therapeutics. These molecules function by inhibiting sPLA2, a key enzymatic component in the venom of over 95% of snake species, responsible for a cascade of toxic effects including neurotoxicity, myotoxicity, and coagulopathy.[1][2] Preclinical studies in murine models have demonstrated the potent, broad-spectrum efficacy of Varespladib in neutralizing the lethal effects of various snake venoms.[3][4]

Mechanism of Action: Inhibition of sPLA2 Signaling

Snake venom sPLA2s initiate a pathological cascade by hydrolyzing phospholipids at the sn-2 position, leading to the production of arachidonic acid and lysophospholipids.[5][6] Arachidonic acid is a precursor for inflammatory mediators like prostaglandins and leukotrienes, while lysophospholipids can directly damage cell membranes.[7][8] This enzymatic activity disrupts cell membranes, promotes inflammation, and can lead to systemic toxicity.[5] Varespladib acts as a potent inhibitor of this initial step, thereby preventing the downstream inflammatory and toxic effects.[2][9]

Quantitative Data from Murine Studies

The efficacy of Varespladib has been quantified in several murine models of envenomation. The following tables summarize key findings from these studies.

Table 1: Survival Studies in Murine Models

| Venom Source | Mouse/Rat Strain | Venom Dose | Varespladib Dose & Route | Treatment Timing | Survival Rate (Varespladib vs. Control) | Reference |

| Micrurus fulvius (Eastern Coral Snake) | Mouse | ~4 mg/kg (SC) | 4 mg/kg (SC) | Pre-treatment | 100% (5/5) vs. 0% (0/5) | [3] |

| Vipera berus | Mouse | Lethal Dose | 4 mg/kg (SC or IV) | Co-administration or post-envenomation | 100% survival with IV treatment post-envenomation | [10] |

| Vipera berus nikolskii (Nikolsky's viper) | Mouse | Lethal Dose | Not specified | Not specified | 80% survival vs. 0% | [4][11] |

| Oxyuranus scutellatus | Mouse | Supralethal Dose | 10 mg/kg (IV) | Immediately after envenomation | 100% survival at 24h | [4][12] |

| Crotalus durissus terrificus | Mouse | Supralethal Dose | 10 mg/kg (IV or Oral) | Immediately after envenomation | Delayed lethality, survived 3-6h, but not 24h | [4][12] |

| Bungarus multicinctus | Mouse | Supralethal Dose | 10 mg/kg (IV or Oral) | Immediately after envenomation | Delayed lethality, survived 3-6h, but not 24h | [4][12] |

| Deinagkistrodon acutus | Mouse | 6x LD50 | 1.14 µg/g (ED50) | Co-administration | Increased survival | [13][14] |

| Agkistrodon halys | Mouse | 6x LD50 | 0.45 µg/g (ED50) | Co-administration | Increased survival | [13][14] |

Table 2: Efficacy Against Venom-Induced Pathology

| Venom Source | Pathological Endpoint | Varespladib Treatment | Outcome | Reference |

| Deinagkistrodon acutus, Agkistrodon halys | Hemorrhage | 4 mg/kg | Almost fully inhibited | [13][15] |

| Deinagkistrodon acutus, Agkistrodon halys, Bungarus multicinctus, Naja atra | Myonecrosis (muscle damage) | 4 mg/kg | Significantly reduced | [9][13] |

| Deinagkistrodon acutus, Agkistrodon halys, Bungarus multicinctus, Naja atra | Edema in gastrocnemius muscle | 4 mg/kg | Remarkably attenuated | [9][14] |

| Micrurus fulvius | sPLA2 activity in plasma | 8 mg/kg (IV) | Suppressed venom-induced rise | [3][10] |

| Micrurus fulvius | Hemolysis | 8 mg/kg (IV) | Suppressed venom-induced hemolysis | [3][10] |

| Various Hemotoxic Venoms | Coagulopathy (anticoagulation) | In vitro | Effectively neutralized | [16] |

Table 3: Pharmacological Parameters

| Parameter | Varespladib | This compound | Reference |

| Route of Administration | Intravenous (IV), Subcutaneous (SC) | Oral | [4][12] |

| Bioavailability | N/A | Orally bioavailable prodrug | [3][8] |

| In Vitro Potency (IC50) | Nanomolar to picomolar concentrations against 28 snake venoms | Generally less potent than Varespladib in vitro | [3][10] |

| Half-life (in humans) | Approximately 8-10 hours | N/A (prodrug) | [17][18] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Survival Study in a Murine Model of Lethal Envenomation

This protocol is designed to assess the ability of this compound to prevent lethality following a lethal dose of snake venom.

Materials:

-

Male or female mice (e.g., CD-1 or BALB/c, 18-22 g)

-

Lyophilized snake venom from a species of interest

-

This compound

-

Vehicle for this compound (e.g., 20% DMSO in saline)[15]

-

Sterile saline

-

Syringes and needles for injection

-

Animal housing with controlled temperature and light cycle

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Venom Preparation: Reconstitute lyophilized venom in sterile saline to the desired concentration. The lethal dose (LD50) should be predetermined in the specific mouse strain. For survival studies, a dose of 2-4 times the LD50 is often used.[3][14]

-

Group Assignment: Randomly assign mice to treatment and control groups (n=5-10 per group).

-

Control Group: Receives venom and vehicle.

-

Treatment Group: Receives venom and this compound.

-

-

Envenomation: Administer the venom via a relevant route, typically subcutaneous (SC) injection in the thigh or dorsal region to mimic a natural bite.[12]

-

Treatment Administration: Administer this compound orally (via gavage) or Varespladib via IV or SC injection. The timing of administration is a critical variable and can be before (prophylactic), at the same time as, or after (rescue) venom administration.[3][12] Dosages typically range from 4 to 10 mg/kg for Varespladib.[3][4]

-

Monitoring: Observe the animals continuously for the first few hours and then at regular intervals for up to 24-48 hours. Record time to death and any clinical signs of envenomation (e.g., paralysis, lethargy, respiratory distress).[12]

-

Data Analysis: Analyze survival data using Kaplan-Meier survival curves and appropriate statistical tests (e.g., log-rank test).

Protocol 2: Assessment of Myotoxicity and Hemorrhage

This protocol evaluates the ability of Varespladib to mitigate local tissue damage caused by myotoxic and hemorrhagic venoms.

Materials:

-

As per Protocol 1

-

Evans Blue dye (for hemorrhage assessment)

-

Formic acid (for Evans Blue extraction)

-

Spectrophotometer

-